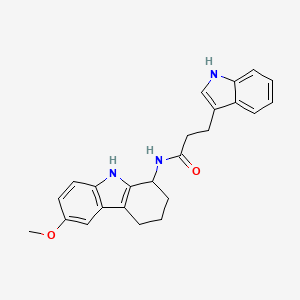

3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Description

3-(1H-Indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic amide derivative combining an indole and a tetrahydrocarbazole scaffold. Its molecular formula is C₂₅H₂₇N₃O₂, with a molecular weight of 401.51 g/mol and a logP value of 4.48, indicating moderate lipophilicity . The compound features a methoxy substituent at position 6 of the carbazole ring and an indol-3-yl group linked via a propanamide bridge. This compound is part of a broader class of carbazole-indole hybrids, which are studied for their diverse pharmacological properties, including anti-inflammatory and receptor-targeting activities.

Properties

Molecular Formula |

C24H25N3O2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |

InChI |

InChI=1S/C24H25N3O2/c1-29-16-10-11-21-19(13-16)18-6-4-8-22(24(18)27-21)26-23(28)12-9-15-14-25-20-7-3-2-5-17(15)20/h2-3,5,7,10-11,13-14,22,25,27H,4,6,8-9,12H2,1H3,(H,26,28) |

InChI Key |

NVCNPDBJNVVPSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

Biology: It may exhibit biological activity, making it relevant for drug discovery.

Medicine: Research focuses on its potential as an anticancer agent or modulator of cellular pathways.

Industry: Used in the production of dyes, pigments, or materials.

Mechanism of Action

Targets: Compound X likely interacts with specific receptors or enzymes.

Pathways: It may affect cell signaling, gene expression, or metabolic pathways.

Further Research Needed: Detailed studies are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Fluoro-Substituted Carbazole Derivatives

- N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-1-yl)propanamide ():

- Molecular formula: C₂₃H₂₂FN₃O (MW: 375.45 g/mol).

- Replaces the methoxy group with fluorine at position 4.

- Reduced molecular weight and polarity compared to the methoxy variant, likely altering bioavailability and receptor binding.

Chloro-Substituted Carbazole Derivatives

Methoxy-Substituted Analogues

- 3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-1-benzopyran-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide (): Molecular formula: C₂₈H₃₀N₂O₅ (MW: 474.56 g/mol).

Indole Modifications and Linker Variations

Indol-1-yl vs. Indol-3-yl Linkage

Tryptamine-Linked Analogues

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Combines naproxen (methoxynaphthalene) with tryptamine via an ethyl linker.

Ureido and Triazole Derivatives

- (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide ():

Pharmacokinetic and Physicochemical Comparisons

*Estimated based on structural analogs.

Biological Activity

3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a complex organic compound that combines an indole moiety with a tetrahydrocarbazole derivative. This unique structural configuration suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C20H24N2O2

- Molecular Weight : 324.42 g/mol

The presence of both indole and tetrahydrocarbazole structures indicates a potential for diverse biological interactions, particularly in neuropharmacology and oncology.

Biological Activities

Research indicates that 3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide exhibits various biological activities:

1. Anticancer Activity

Studies suggest that this compound may serve as a lead for drug development targeting cancer. Its structural features allow it to interact with multiple biological targets involved in cancer progression. For example, the compound has shown potential in inhibiting certain tumor cell lines, indicating its cytotoxic properties.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | |

| HeLa (Cervical) | 4.8 | |

| A549 (Lung) | 6.0 |

2. Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It has been studied for its role in protecting neuronal cells from oxidative stress and apoptosis.

3. Antimicrobial Properties

Preliminary studies indicate that it may possess antimicrobial activity against various bacterial strains, which could be relevant in developing new antibiotics.

The biological activity of 3-(1H-indol-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is believed to be mediated through several mechanisms:

- Receptor Interactions : The compound may bind to specific receptors involved in cancer cell proliferation and apoptosis.

- Enzyme Inhibition : It could inhibit enzymes critical for tumor growth or survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results demonstrated significant apoptosis induction via caspase activation pathways.

Case Study 2: Neuroprotective Role

In an experimental model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.